Platelet 12-Lipoxygenase Inhibition: Functional Activity at 30 µM
Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . In contrast, known potent 12-lipoxygenase inhibitors such as ML355 exhibit IC50 values of approximately 0.34–3.0 µM in comparable human platelet 12-LOX assays [1]. This class-level comparison indicates that while the compound does exhibit 12-LOX engagement, it is significantly less potent than optimized clinical leads, making it suitable for use as a tool compound for target engagement studies rather than as a lead candidate.
| Evidence Dimension | In vitro inhibition of platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | Tested at 30 µM (binding assay) |
| Comparator Or Baseline | ML355: IC50 = 0.34–3.0 µM (human platelet 12-LOX) |
| Quantified Difference | Insufficient data for exact comparison; target compound tested at 30 µM, comparators active at sub-µM to low µM range. |
| Conditions | In vitro binding assay; target compound data from Aladdin ALA615117; comparator data from Kenyon et al., 2011 |
Why This Matters
Researchers investigating the arachidonic acid cascade can use this compound as a moderate-affinity probe for 12-LOX, while being aware that more potent tool compounds are available for studies requiring full enzyme inhibition.
- [1] Kenyon V, et al. Discovery of Potent and Selective Inhibitors of Human Platelet 12-Lipoxygenase. Bioorg Med Chem Lett. 2011;21(3):1029-1032. View Source
